N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide hydrochloride
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Description
N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C20H23ClFN3O3S2 and its molecular weight is 471.99. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
Antipsychotic Potential : Research on structurally similar compounds has highlighted their potential in developing novel antipsychotic agents. For instance, derivatives of pyrazol-5-ols, which share a resemblance in structural complexity and synthetic strategy, have shown an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors. This suggests a promising avenue for the development of antipsychotic drugs with fewer side effects (Wise et al., 1987).
Anti-inflammatory Activity : Another study focused on the synthesis of N-(3-chloro-4-fluorophenyl) derivatives, which showed significant anti-inflammatory activity in assays. This highlights the potential of structurally related compounds in the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Chemical Synthesis and Utility
Metabolic Stability Improvement : Research into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors found that analogs similar to the queried compound could reduce metabolic deacetylation, suggesting their utility in improving the metabolic stability of therapeutic agents (Stec et al., 2011).
Synthetic Utility : The exploration of alpha-(dimethylamino)benzylidene and 1-(dimethylamino)ethylidene acetals for vicinal diols showcases the synthetic utility of dimethylamino components in protecting group chemistry, which could be relevant for complex molecule synthesis (Hanessian & Moralioglu, 1972).
Antimicrobial and Antitumor Activity
Antimicrobial Activity : Sulfide and sulfone derivatives of thiazole acetamides/amines, related in structure to the queried compound, were synthesized and evaluated for their antimicrobial properties, showing effectiveness against both Gram-negative and Gram-positive bacteria (Badiger et al., 2013).
Antitumor Activity : A study on sulfonamide derivatives, including those structurally akin to the target compound, demonstrated cytotoxic activity against cancer cell lines, suggesting a potential route for the development of new anticancer agents (Ghorab et al., 2015).
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-(4-fluorophenyl)-N-(4-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3S2.ClH/c1-23(2)11-12-24(18(25)13-14-7-9-15(21)10-8-14)20-22-19-16(28-20)5-4-6-17(19)29(3,26)27;/h4-10H,11-13H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAJBVNBJWWRDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=CC=C2S(=O)(=O)C)C(=O)CC3=CC=C(C=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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